Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester
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Overview
Description
Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a butanoic acid backbone with an ethyl ester group and a 2-phenylethylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Butanoic acid+EthanolAcid CatalystButanoic acid, ethyl ester+Water
In industrial settings, this esterification process is often carried out under reflux conditions to ensure complete conversion of the reactants. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester can undergo hydrolysis in the presence of an acid or base to yield butanoic acid and ethanol.
Reduction: This ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can be converted to other esters by reacting with different alcohols in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst. Basic hydrolysis, or saponification, uses a strong base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Acid or base catalysts are used to facilitate the exchange of the ester group with another alcohol.
Major Products
Hydrolysis: Butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Transesterification: A different ester and the original alcohol.
Scientific Research Applications
Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various metabolic pathways. The 2-phenylethylamino group may interact with receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, ethyl ester: Lacks the 2-phenylethylamino group, making it less complex and with different biological activities.
Phenethyl butyrate: Similar structure but with a different ester group, leading to variations in its chemical and biological properties.
Ethyl acetate: A simpler ester with different applications and properties.
Uniqueness
Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester is unique due to the presence of the 2-phenylethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
This compound features a butanoic acid backbone with an ethyl ester functional group and a phenylethylamine moiety, which suggests potential interactions with biological targets.
The biological activity of butanoic acid derivatives often involves the following mechanisms:
- Hydrolysis : The ester group can undergo hydrolysis to release butanoic acid and ethanol, which may participate in various metabolic pathways.
- Enzyme Interaction : The phenoxy group may interact with specific enzymes or receptors, potentially modulating their activity and leading to biological effects such as anti-inflammatory or analgesic properties.
Antitumor Activity
Research has indicated that compounds related to butanoic acid derivatives exhibit significant antitumor activities. For instance, studies have shown that similar esters can induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
Cell Line | IC50 (µg/mL) |
---|---|
A549 | 9.14 |
MCF-7 | 12.45 |
HepG2 | 15.15 |
This table summarizes the cytotoxic effects observed in various cancer cell lines, demonstrating the compound's potential as an antitumor agent .
Neuroprotective Effects
Recent studies suggest that butanoic acid derivatives may exhibit neuroprotective effects. These compounds could potentially enhance neuronal survival under stress conditions by modulating neurotransmitter levels and reducing oxidative stress.
Case Studies
- Study on Antitumor Activity : A study conducted on the petroleum ether extract of Brucea javanica demonstrated significant cytotoxicity against several cancer cell lines, suggesting that butanoic acid derivatives might share similar mechanisms . The study indicated that the presence of fatty acids and their esters contributed to the observed antitumor activity.
- Neuroprotective Study : Another investigation highlighted the neuroprotective properties of butanoic acid analogs in models of neurodegeneration. These compounds were shown to reduce neuronal death and improve cognitive function in animal models .
Safety and Toxicology
Toxicological assessments have indicated that butanoic acid derivatives generally exhibit low toxicity profiles. Studies have shown no significant adverse effects at typical exposure levels, with no evidence of carcinogenicity or mutagenicity . This safety profile is crucial for their consideration in therapeutic applications.
Properties
CAS No. |
90068-79-4 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 4-(2-phenylethylamino)butanoate |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14(16)9-6-11-15-12-10-13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3 |
InChI Key |
MHUXVXRCZCVZHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNCCC1=CC=CC=C1 |
Origin of Product |
United States |
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